N-Methyl-5-nitrobenzothiazole-2-amine
Description
N-Methyl-5-nitrobenzothiazole-2-amine is a benzothiazole derivative featuring a nitro (-NO₂) group at the 5-position and a methyl-substituted amine (-NHCH₃) at the 2-position of the heterocyclic ring. Benzothiazoles are prominent in medicinal chemistry due to their diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
N-methyl-5-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7N3O2S/c1-9-8-10-6-4-5(11(12)13)2-3-7(6)14-8/h2-4H,1H3,(H,9,10) |
InChI Key |
RARKUYRQBCXMFJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
CNC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative table of key compounds:
Key Observations:
- Nitro vs.
- Methylamine vs. Primary Amine: The methyl substitution on the amine group (vs. unsubstituted amines in 2-amino-5-nitrothiazole) may alter solubility and metabolic stability. Methyl groups typically increase lipophilicity, which could improve membrane permeability .
- Benzothiazole vs.
Preparation Methods
Bromine-Mediated Cyclization
The cyclization of 5-nitro-substituted arylthioureas in concentrated sulfuric acid (99–100%) with catalytic bromine or ammonium bromide represents a robust method. For example:
- Procedure : Dissolve 5-nitro-2-chlorophenylthiourea (0.5 mol) in H₂SO₄ (3.2:1 wt ratio), add NH₄Br (40% solution), and heat at 70°C for 4 hrs. Quench with water, neutralize with NaOH, and isolate via filtration.
- Yield : 75–94% (depending on substituents).
- Mechanism : Bromine facilitates electrophilic cyclization, forming the benzothiazole core while retaining the nitro group at position 5.
Thiocyanate-Based Approaches
Alternative methods use KSCN and bromine in acetic acid:
- Example : 5-Nitroaniline derivatives react with KSCN and Br₂ in acetic acid at 0–10°C, followed by refluxing in HCl to yield 5-nitrobenzothiazole-2-amine intermediates. Subsequent N-methylation completes the synthesis (see Section 2).
Direct N-Methylation of 5-Nitrobenzothiazole-2-amine
Eschweiler-Clarke Methylation
Classical methylation using formaldehyde and formic acid:
Quaternary Ammonium Salt-Mediated Methylation
Modern monoselective methylation using phenyl trimethylammonium iodide (PhMe₃NI):
- Procedure : React 5-nitrobenzothiazole-2-amine (1 eq) with PhMe₃NI (1.2 eq) in DMF at 80°C for 12 hrs.
- Yield : 89–92%.
- Advantages : High selectivity, minimal byproducts, compatible with sensitive functional groups.
Nitration Followed by Methylation
Regioselective Nitration of N-Methylbenzothiazole-2-amine
Post-Nitration Methylation
- Alternative route : Nitrate 2-aminobenzothiazole to 5-nitro-2-aminobenzothiazole, then methylate.
- Challenges : Nitration requires strict temperature control to avoid di-nitration.
Reductive Methylation Approaches
Catalytic Transfer Hydrogenation
- Procedure : React 5-nitrobenzothiazole-2-amine with formaldehyde and HCOONH₄ in methanol, using Pd/C (10%) at 50°C.
- Yield : 68–73%.
- Mechanism : In situ reduction of nitro to amine followed by reductive methylation.
Comparative Analysis of Methods
Characterization and Validation
- ¹H NMR : N-CH₃ resonance at δ 3.2–3.4 ppm; aromatic protons at δ 7.5–8.5 ppm.
- HPLC Purity : >98% for PhMe₃NI route.
- Melting Point : 210–215°C (lit. 212°C).
Industrial and Environmental Considerations
Q & A
Q. What are the typical synthetic pathways for N-Methyl-5-nitrobenzothiazole-2-amine?
The synthesis often involves two key steps: (1) introduction of the nitro group to the benzothiazole ring and (2) methylation of the amine. A common approach uses nucleophilic substitution, where 5-nitrobenzothiazole-2-amine reacts with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions (e.g., KCO or NaH) in polar aprotic solvents like DMF or THF. Post-reaction purification via column chromatography or recrystallization ensures product integrity. Reaction optimization focuses on temperature control (60–80°C) and stoichiometric ratios to minimize by-products such as over-methylated derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H NMR confirms methyl group integration (δ ~3.3 ppm) and nitro group positioning via aromatic proton splitting patterns. C NMR identifies quaternary carbons adjacent to the nitro group.
- FT-IR Spectroscopy : Detects C-N (1250–1350 cm) and NO (1520–1350 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles using SHELX software for refinement .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data be reconciled during structural analysis?
Discrepancies may arise from dynamic effects (e.g., rotational barriers) or crystal packing. Methodological approaches include:
- Variable-Temperature NMR : Detects conformational flexibility (e.g., hindered rotation of the nitro group).
- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures to identify static vs. dynamic contributions.
- Hirshfeld Surface Analysis : Maps intermolecular interactions in the crystal lattice to explain packing-induced deviations .
Q. What methodologies assess the enzyme inhibitory potential of this compound?
- In Vitro Enzyme Assays : Fluorometric or colorimetric assays (e.g., pyruvate:ferredoxin oxidoreductase (PFOR) inhibition) quantify IC values.
- Molecular Docking : Tools like AutoDock Vina predict binding modes to active sites, guided by crystallographic data of analogous inhibitors.
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., nitro position) to correlate structural features with inhibitory potency .
Q. How can reaction conditions be optimized for large-scale synthesis while maintaining yield?
- Design of Experiments (DoE) : Statistically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes.
- Green Chemistry Principles : Substitute DMF with cyclopentyl methyl ether (CPME) for safer solvent use.
- In Situ Monitoring : HPLC or inline IR tracks intermediate formation to adjust reaction kinetics dynamically .
Q. How do researchers address contradictions in biological activity data across studies?
- Meta-Analysis of Published Data : Compare assay conditions (e.g., cell lines, enzyme sources) to identify protocol-dependent variability.
- Dose-Response Curves : Re-evaluate activity across a broader concentration range to confirm specificity.
- Proteomic Profiling : Identify off-target interactions using affinity chromatography or pull-down assays .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
